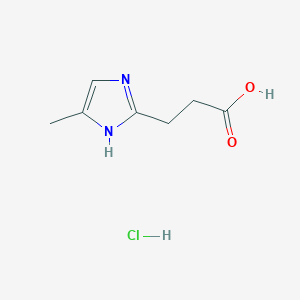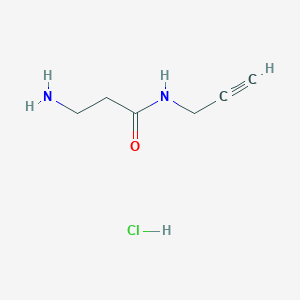
2,3,4-Trifluoro-N-methylaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3,4-Trifluoro-N-methylaniline;hydrochloride” is a chemical compound with the molecular formula C7H7ClF3N . It is used for research purposes. It is a reactant in the synthesis of methylguanidine derivatives .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H6F3N.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3,11H,1H3;1H . This indicates the presence of a chloride ion (Cl-) and a 2,3,4-trifluoro-N-methylaniline molecule in the compound.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 197.59 .Aplicaciones Científicas De Investigación
Fluoroaniline Derivatives in Materials Science
Fluoroaniline derivatives are known to play a significant role in materials science, particularly in the development of novel fluorescent chemosensors. These compounds are utilized in creating sensors for detecting metal ions, anions, and neutral molecules due to their high selectivity and sensitivity. The research by Roy (2021) highlights the application of 4-Methyl-2,6-diformylphenol (DFP) based compounds, which, like fluoroaniline derivatives, are used for detecting a range of analytes due to their fluorescent properties (Roy, 2021).
Environmental Applications
In the environmental sector, fluoroaniline derivatives might be involved in studies related to herbicide toxicity and environmental pollution. For instance, the toxicity and environmental impact of the 2,4-D herbicide, a chlorophenoxy compound, have been extensively reviewed, highlighting the global trends and research gaps in the field of herbicide toxicity, which could be relevant when considering the environmental fate of related fluoroaniline compounds (Zuanazzi et al., 2020).
Pharmaceutical Applications
In pharmaceutical research, fluoroaniline derivatives could contribute to the synthesis of active pharmaceutical ingredients (APIs) and intermediates. The synthesis and application potential of xylan derivatives, as reviewed by Petzold-Welcke et al. (2014), demonstrate the chemical modification pathways to obtain ethers and esters with specific properties. Such methodologies could be applicable in the synthesis and modification of fluoroaniline derivatives for pharmaceutical purposes (Petzold-Welcke et al., 2014).
Mecanismo De Acción
The mechanism of action of “2,3,4-Trifluoro-N-methylaniline;hydrochloride” is not specified in the search results. It is used for research purposes.
Safety and Hazards
Propiedades
IUPAC Name |
2,3,4-trifluoro-N-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3,11H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHRGUZWLGTGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=C(C=C1)F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


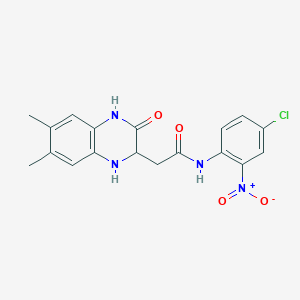
![{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol](/img/structure/B2425709.png)
![Methyl 4-(2-chlorophenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2425710.png)
![N-(4-chlorophenyl)-3-oxo-4-[2-oxo-2-(propylamino)ethyl]piperazine-1-carboxamide](/img/structure/B2425711.png)
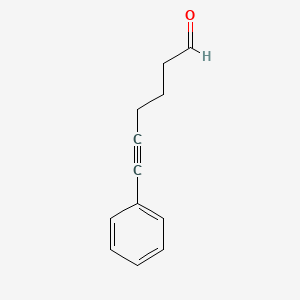
![3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2425715.png)
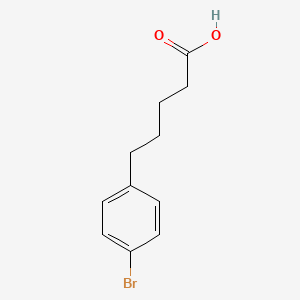
![1,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2425719.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2425720.png)
